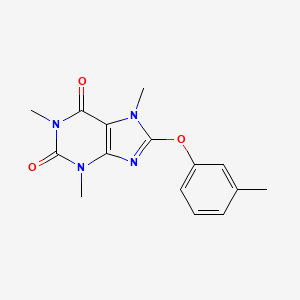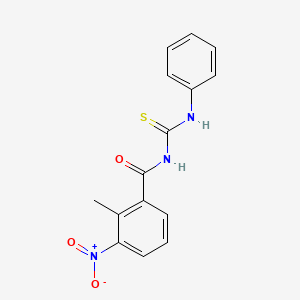![molecular formula C19H17N3OS B5754332 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method of this compound is complex and requires specialized knowledge and equipment. In
作用机制
The mechanism of action of 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting the activity of this enzyme, this compound may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been found to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development.
实验室实验的优点和局限性
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its properties are well understood. Another advantage is that it has been found to have anticancer properties and may be useful in the development of new cancer treatments. However, one limitation is that the synthesis method is complex and requires specialized knowledge and equipment.
未来方向
There are several future directions for the study of 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide. One direction is the further study of its mechanism of action and its potential use as an inhibitor of protein kinase CK2. Another direction is the study of its potential use in the treatment of various types of cancer. Additionally, the synthesis method could be optimized to improve efficiency and reduce costs. Finally, the compound could be modified to improve its properties and increase its potential applications in scientific research.
合成方法
The synthesis method of 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide involves several steps and requires specialized knowledge and equipment. The first step is the synthesis of 3-methyl-2-thiophenecarboxaldehyde, which is then reacted with cyclopropylamine to produce 2-cyclopropyl-3-methylthiophene. In the next step, 2-cyclopropyl-3-methylthiophene is reacted with 4-chloroquinoline to produce 2-cyclopropyl-3-methylthieno[2,3-b]quinoline. Finally, 2-cyclopropyl-3-methylthieno[2,3-b]quinoline is reacted with hydrazine hydrate to produce this compound.
科学研究应用
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. It has also been studied for its potential use as an inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
属性
IUPAC Name |
2-cyclopropyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12-8-9-24-18(12)11-20-22-19(23)15-10-17(13-6-7-13)21-16-5-3-2-4-14(15)16/h2-5,8-11,13H,6-7H2,1H3,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRXUONOABAER-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)





![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)